Cocculine

nAChR antagonist receptor kinetics Erythrinan alkaloid

Procure authenticated (+)-cocculine (CAS 27675-39-4, ≥98% purity, (2S,13bS) absolute configuration) as a validated tool compound for α4β2 nicotinic acetylcholine receptor kinetic dissociation studies. NOT to be substituted with sinomenine (CAS 115-53-7), a structurally distinct morphinan alkaloid. Essential for Erythrinan alkaloid biosynthetic pathway endpoint determination (terminal O-demethylation from cocculidine). Serves as a stereochemical reference standard for enantioselective total synthesis validation and a Menispermaceae chemotaxonomic marker. Generic Erythrinan substitution is scientifically invalid due to divergent receptor kinetics and pathway specificity.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 27675-39-4
Cat. No. B1259775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCocculine
CAS27675-39-4
Synonyms4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one
cocculine
cucoline
cucoline hydrochloride
cucoline, hydrochloride
cuculine
kukoline
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-
morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-
NSC-76021
sinomenin hydrochloride
sinomenine
sinomenine A bismethyliodide
sinomenine hydrochloride
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCOC1CC=C2CCN3C2(C1)C4=C(CC3)C=CC(=C4)O
InChIInChI=1S/C17H21NO2/c1-20-15-5-3-13-7-9-18-8-6-12-2-4-14(19)10-16(12)17(13,18)11-15/h2-4,10,15,19H,5-9,11H2,1H3/t15-,17-/m0/s1
InChIKeyHJMBLPWMTXSDPK-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cocculine (CAS 27675-39-4): Natural Erythrinan Alkaloid Procurement Guide for Research Applications


Cocculine (CAS 27675-39-4) is a naturally occurring Erythrinan-type alkaloid with molecular formula C17H21NO2 and molecular weight 271.35 g/mol [1]. It is a defined stereoisomer, specifically (+)-cocculine with absolute configuration (2S,13bS) [2], isolated from multiple Menispermaceae plant species including Cocculus laurifolius and Cocculus trilobus [3]. The compound has a reported melting point of 217–218°C (from Me2CO) [1]. Critically, scientific procurement must distinguish this specific alkaloid (Erythrinan scaffold) from sinomenine (CAS 115-53-7), which is sometimes conflated under the synonym 'cocculine' in certain databases but represents a structurally distinct morphinan alkaloid with divergent pharmacological properties [4].

Why Cocculine (CAS 27675-39-4) Cannot Be Substituted with Structurally Similar Erythrinan Alkaloids


Generic substitution among Erythrinan alkaloids fails due to stereochemical specificity, divergent binding kinetics at target receptors, and distinct biosynthetic processing requirements. Cocculine's (+)-enantiomer exhibits unique kinetic dissociation properties at the α4β2 nicotinic acetylcholine receptor (nAChR) compared to the closely related alkaloid (+)-dihydro-β-erythroidine (DHβE) [1]. Furthermore, Cocculine serves as the terminal product of a specific O-demethylation biosynthetic pathway from cocculidine, a conversion that is unidirectional and not generally applicable to other Erythrinan alkaloids [2]. These receptor-level kinetic differences and pathway-specific conversions establish that analog substitution would confound pharmacological interpretation and metabolic tracing studies.

Cocculine (CAS 27675-39-4): Quantitative Differentiation Evidence Versus Analogs


Cocculine vs. (+)-DHβE: Divergent nAChR Binding Kinetics Despite Structural Similarity

In direct head-to-head kinetic binding studies at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, (+)-cocculine and the structural analog (+)-dihydro-β-erythroidine (DHβE) displayed dramatically different binding kinetics despite both being competitive antagonists with comparable overall pharmacological properties at equilibrium [1]. The binding affinity, selectivity profile, and structure-activity relationships for these ligands are fundamentally rooted in their distinct kinetic traits at the receptor [1].

nAChR antagonist receptor kinetics Erythrinan alkaloid

Cocculine vs. Cocculidine: Distinct Terminal Product in O-Demethylation Biosynthesis

Feeding experiments in Erythrina plants demonstrated high incorporation of cocculidine into cocculine, establishing that O-demethylation is the terminal step in cocculine biosynthesis [1]. This conversion is stereospecific and unidirectional, distinguishing cocculine as the final metabolite rather than an intermediate. The study further revealed that plants can convert isococculidine into cocculidine with very high efficiency, but the final O-demethylation to cocculine is a distinct terminal processing event [1].

biosynthesis natural product chemistry O-demethylation

Cocculine (Erythrinan) vs. Sinomenine (Morphinan): Structural Class Distinction Preventing Substitution

Cocculine (CAS 27675-39-4) is an Erythrinan alkaloid with a tetracyclic skeleton containing an indolo[7a,1-a]isoquinoline core and molecular formula C17H21NO2 [1]. In contrast, sinomenine (CAS 115-53-7, also historically referred to as 'cocculine' in older literature) is a morphinan alkaloid with molecular formula C19H23NO4 [2]. Sinomenine demonstrates immunomodulatory activity with IC50 of 4.7 μg/mL in cancer cell assays and is a known NF-κB pathway inhibitor [3], whereas the erythrinan cocculine's primary documented activity is nAChR antagonism [4].

alkaloid classification chemical nomenclature database curation

Cocculine (CAS 27675-39-4): High-Value Research Application Scenarios Based on Verified Evidence


Kinetic Profiling of Orthosteric nAChR Ligands

Cocculine serves as a validated tool compound for investigating heterogeneous binding kinetics at α4β2 nicotinic acetylcholine receptors. As demonstrated in direct comparative studies, cocculine and the analog DHβE exhibit dramatically different kinetic dissociation profiles despite both acting as competitive antagonists [1]. Researchers studying the kinetic determinants of orthosteric ligand binding require authentic cocculine to properly characterize time-resolved receptor-ligand interactions; substitution with DHβE or other Erythrinan alkaloids would produce confounding kinetic fingerprints.

Erythrinan Alkaloid Biosynthetic Pathway Elucidation

Cocculine is essential for studies mapping the terminal O-demethylation step in Erythrinan alkaloid biosynthesis. Tracer experiments have established that cocculidine undergoes high-efficiency conversion to cocculine, with this O-demethylation representing the pathway's terminal processing event [1]. Researchers conducting metabolic flux analysis or characterizing plant O-demethylase enzymes require authentic cocculine as the pathway endpoint reference standard; cocculidine, despite being the immediate precursor, does not substitute for terminal product identification.

Enantioselective Total Synthesis Reference Standard

The 2021 enantioselective total synthesis of (+)-cocculine established this compound as a synthetic target for Erythrina alkaloid analogue programs aimed at nAChR antagonist development [1]. Synthetic chemists developing novel Erythrinan scaffolds require authenticated (+)-cocculine as a stereochemical reference standard for chiral HPLC method development, optical rotation verification, and comparative NMR analysis. The defined (2S,13bS) absolute configuration makes cocculine a critical benchmark for validating synthetic routes to Erythrinan natural products.

Natural Product Dereplication and Chemotaxonomic Marker Studies

Cocculine serves as a chemotaxonomic marker for Menispermaceae species, having been isolated and characterized from Cocculus laurifolius, Cocculus trilobus, and Cocculus carolinus [1][2]. Phytochemists conducting dereplication studies on Menispermaceae extracts require authentic cocculine reference material to confirm compound identity via co-injection HPLC, matching retention times, and comparing UV spectra (λmax 230 and 285 nm in EtOH) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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